molecular formula C20H19N5O2 B11150486 N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Cat. No.: B11150486
M. Wt: 361.4 g/mol
InChI Key: QAHKGGZHAQMPKE-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a synthetic amide derivative combining an indole-ethylamine moiety with a pyridotriazine-propanamide scaffold.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

InChI

InChI=1S/C20H19N5O2/c26-19(21-11-10-14-13-22-16-6-2-1-5-15(14)16)9-8-17-20(27)25-12-4-3-7-18(25)24-23-17/h1-7,12-13,22H,8-11H2,(H,21,26)

InChI Key

QAHKGGZHAQMPKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=NN=C4C=CC=CN4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves the coupling of tryptamine with a pyridotriazine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of DCC or other coupling agents would be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The pyridotriazine ring can be reduced under specific conditions to yield dihydropyridotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the amide carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Dihydropyridotriazine derivatives.

    Substitution: Various substituted amides and indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyridotriazine ring may also contribute to the compound’s biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Core Structural Features

The compound shares a common amide bond linking an indole-containing ethylamine to a substituted propanamide group. Key structural analogs include:

Compound Name Core Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Reference
N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide (Target) Indole-ethylamine + pyridotriazine-propanamide C₂₁H₂₀N₆O₂ 396.43 Likely DCC-mediated coupling*
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide (Analog 1) Indole-ethylamine + carbazole-propanamide C₂₅H₂₃ClN₃O 416.15 DCC-mediated coupling
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (Analog 2) Indole-ethylamine + naproxen-propanamide C₂₅H₂₅N₂O₂ 397.48 DCC-mediated coupling
(2S)-3-(1H-Indol-3-yl)-2-((4-methylphenyl)sulfonamido)-N-(2-oxocyclobutyl)propanamide (Analog 3) Indole + tosylamide + cyclobutane-propanamide C₂₃H₂₄N₄O₃S 460.52 Multi-step synthesis (Mishra method)
N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide (Analog 4) Diphenylpropylamine + pyridotriazine-propanamide C₂₈H₂₅N₅O₂ 471.53 Unspecified

*Inferred from analogous DCC-mediated coupling methods in .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 4
LogP* ~3.5 (estimated) 4.2 3.8 5.1
Solubility (mg/mL) Low (hydrophobic) 0.12 0.09 <0.05
Melting Point (°C) Not reported 161–163 Not reported Not reported

*Calculated using fragment-based methods.

Research Findings and Implications

Structural Diversity : The indole-ethylamine moiety is a versatile scaffold for enhancing bioavailability and receptor binding, as seen in Analog 1–3 .

Synthetic Scalability : DCC-mediated coupling (used in Analog 1–2) is a robust method for amide bond formation, suggesting feasibility for large-scale synthesis of the target compound .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N5O3C_{21}H_{21}N_{5}O_{3}, with a molecular weight of approximately 391.4 g/mol. The structure integrates an indole moiety and a pyrido[2,1-c][1,2,4]triazin core, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H21N5O3
Molecular Weight391.4 g/mol
CAS Number1574515-31-3

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The 1,2,4-triazole scaffold has been shown to possess antifungal and antibacterial activities. For instance, derivatives of triazoles have been reported to inhibit the growth of various pathogens such as Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations (MICs) ranging from 0.0156 to 8 μg/mL .

Anticancer Properties

The indole and triazole moieties are known for their anticancer properties. Studies have demonstrated that compounds with these structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, indole derivatives have been shown to target multiple signaling pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the indole and triazole rings significantly influence the biological activity of the compounds. For instance:

  • Indole Substituents : The presence of electron-donating groups on the indole ring enhances the compound's ability to interact with biological targets.
  • Triazole Modifications : Alterations in the triazole structure can improve binding affinity to specific enzymes or receptors involved in disease mechanisms.

Study 1: Antimicrobial Evaluation

A study evaluated a series of triazole derivatives against various bacterial strains. Compounds exhibiting a pyrido[2,1-c][1,2,4]triazine core showed significant antibacterial activity against resistant strains, indicating their potential as new antimicrobial agents .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of indole-based compounds. The results indicated that certain derivatives could effectively reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .

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